4-Methylpyridin-3-ylmagnesium bromide, 0.25 M in THF
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Overview
Description
4-Methylpyridin-3-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpyridin-3-ylmagnesium bromide is typically synthesized by reacting 4-methylpyridine with magnesium in the presence of bromine in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of 4-Methylpyridin-3-ylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridin-3-ylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with 4-Methylpyridin-3-ylmagnesium bromide include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from reactions involving 4-Methylpyridin-3-ylmagnesium bromide include alcohols, substituted pyridines, and various coupled products depending on the electrophile used.
Scientific Research Applications
4-Methylpyridin-3-ylmagnesium bromide is widely used in scientific research, particularly in:
Organic Chemistry: For the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals.
Material Science: For the creation of novel materials with specific properties.
Biology: In the study of biochemical pathways and the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Methylpyridin-3-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-3-ylmagnesium bromide
- 4-Methylphenylmagnesium bromide
- 3-Methylpyridin-2-ylmagnesium bromide
Uniqueness
4-Methylpyridin-3-ylmagnesium bromide is unique due to its specific reactivity profile, which allows for selective reactions with various electrophiles. Its methyl group at the 4-position of the pyridine ring also imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;4-methyl-3H-pyridin-3-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFJDYZOBUWXNQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=NC=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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